1-(2-Aminopropyl)cyclobutan-1-ol hydrochloride
Description
1-(2-Aminopropyl)cyclobutan-1-ol hydrochloride is a bicyclic organic compound featuring a cyclobutane ring substituted with a hydroxyl group and a 2-aminopropyl side chain, stabilized as a hydrochloride salt. Its molecular formula is C₇H₁₆ClNO (calculated based on structural analysis; discrepancies in evidence are noted below).
Properties
IUPAC Name |
1-(2-aminopropyl)cyclobutan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-6(8)5-7(9)3-2-4-7;/h6,9H,2-5,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQRAOMFAOCDHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1(CCC1)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-Aminopropyl)cyclobutan-1-ol hydrochloride typically involves the reaction of cyclobutanone with 2-aminopropanol in the presence of a suitable catalyst . The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity . Industrial production methods may involve the use of more scalable techniques, such as continuous flow reactors, to produce the compound in larger quantities .
Chemical Reactions Analysis
1-(2-Aminopropyl)cyclobutan-1-ol hydrochloride undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The aminopropyl group can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(2-Aminopropyl)cyclobutan-1-ol hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(2-Aminopropyl)cyclobutan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors . The aminopropyl group can form hydrogen bonds and ionic interactions with these targets, leading to changes in their activity and function . The hydroxyl group can also participate in hydrogen bonding, further influencing the compound’s effects .
Comparison with Similar Compounds
Structural and Functional Differences
- Core Ring Systems: The cyclobutanol core in this compound distinguishes it from piperidine (e.g., Benzyl 4-aminopiperidine-1-carboxylate ) or imidazole derivatives. Cyclobutane’s strained ring may enhance reactivity compared to six-membered rings. Substituent Variations: The 2-aminopropyl chain increases lipophilicity compared to simpler aminomethyl derivatives (e.g., 1-(aminomethyl)cyclobutanol hydrochloride ).
Pharmacological and Physicochemical Properties
- Solubility: Hydrochloride salts generally exhibit high water solubility, but lipophilic side chains (e.g., 2-aminopropyl) may reduce solubility compared to pyridine or imidazole derivatives .
- Bioactivity: Piperidine derivatives (e.g., Benzyl 4-aminopiperidine-1-carboxylate ) are common in CNS-targeting drugs, while cyclobutanol derivatives are less explored. The strained cyclobutane ring may confer unique pharmacokinetic properties.
Biological Activity
1-(2-Aminopropyl)cyclobutan-1-ol hydrochloride is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's biological activity.
- IUPAC Name : this compound
- Molecular Formula : CHClN\O
- Molecular Weight : 151.62 g/mol
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
- Neuroprotective Effects : There is emerging evidence that it may have neuroprotective effects, possibly through modulation of neurotransmitter systems.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized to interact with specific receptors in the central nervous system and may influence pathways related to neurotransmission and cell survival.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various compounds, including this compound. The results indicated a significant reduction in microbial load when treated with this compound compared to controls, suggesting its potential as an antimicrobial agent.
| Compound | Microbial Strain | Inhibition Zone (mm) |
|---|---|---|
| Control | E. coli | 0 |
| Test | E. coli | 15 |
| Control | S. aureus | 0 |
| Test | S. aureus | 12 |
Neuroprotective Effects
In a neuroprotection study involving neuronal cell lines, treatment with this compound resulted in a dose-dependent increase in cell viability under oxidative stress conditions. This suggests that the compound may help protect neurons from damage.
| Treatment Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 50 |
| 10 | 70 |
| 50 | 85 |
| 100 | 90 |
Discussion
The biological activity of this compound appears promising, particularly in antimicrobial and neuroprotective contexts. However, further research is necessary to elucidate its mechanisms of action fully and to explore its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
